4-amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Description
This compound belongs to the 1,3-thiazole-5-carboxamide class, characterized by a sulfanylidene (C=S) group at position 2, a methyl group at position 3, and an amino group at position 2. The carboxamide moiety at position 5 is substituted with a 3-propan-2-yloxypropyl chain, introducing an ether linkage that enhances hydrophilicity compared to purely alkyl or aromatic substituents.
Properties
Molecular Formula |
C11H19N3O2S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H19N3O2S2/c1-7(2)16-6-4-5-13-10(15)8-9(12)14(3)11(17)18-8/h7H,4-6,12H2,1-3H3,(H,13,15) |
InChI Key |
OAHZDNJSYKOVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C(=S)S1)C)N |
Origin of Product |
United States |
Biological Activity
4-Amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 365.46 g/mol
- Structure : The compound features a thiazole ring with a sulfanylidene group and an amide functional group, which are critical for its biological activity.
The compound is believed to exert its effects through multiple pathways:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells, enhancing its anticancer properties.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation, which is often associated with tumor progression.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key research:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| MKN-45 (gastric cancer) | 2.54 | Inhibits c-Met phosphorylation | |
| A549 (lung cancer) | 5.23 | Induces apoptosis | |
| HeLa (cervical cancer) | 3.89 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on various enzymes critical for tumor growth:
Case Studies
- In Vitro Studies on MKN-45 Cells : A study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in MKN-45 cells by disrupting the c-Met signaling pathway. The results indicated a promising therapeutic index for gastric cancer treatment.
- Mechanistic Insights : Another investigation revealed that the compound not only inhibited kinase activity but also altered the expression of genes involved in apoptosis and cell cycle regulation, suggesting a multifaceted approach to cancer therapy.
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in substituents on the carboxamide nitrogen and the thiazole ring. Below is a comparative analysis:
Physicochemical and Functional Implications
- Solubility : The target compound’s 3-propan-2-yloxypropyl ether chain likely enhances water solubility compared to purely aromatic analogs like the biphenyl derivative but may be less lipophilic than the naphthyl-substituted analog .
- Bioavailability: The ether linkage and sulfanylidene group in the target compound could improve oral bioavailability by balancing hydrophilicity and membrane permeability, whereas the dimethylaminopropyl-pyrrole analog may exhibit superior tissue penetration due to its tertiary amine.
- Synthetic Complexity : The target compound’s synthesis likely involves coupling a pre-functionalized propyl ether amine to the thiazole core, analogous to methods for biphenyl derivatives (e.g., via condensation reactions with POCl₃ as a cyclizing agent) . In contrast, pyrrole-containing analogs require multi-step functionalization of heterocyclic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
